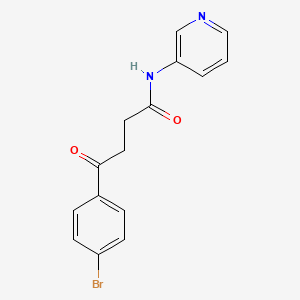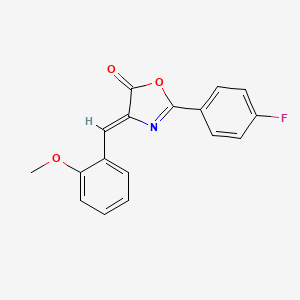
4-(4-bromophenyl)-4-oxo-N-3-pyridinylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-bromophenyl)-4-oxo-N-3-pyridinylbutanamide is a chemical compound that belongs to the class of pyridine-based drugs. It is also known as BPN14770, and it has gained significant attention in the scientific community due to its potential therapeutic applications.
作用機序
The mechanism of action of 4-(4-bromophenyl)-4-oxo-N-3-pyridinylbutanamide involves the inhibition of PDE4D. The compound binds to the active site of the enzyme and prevents it from breaking down cyclic adenosine monophosphate (cAMP). This leads to an increase in the levels of cAMP, which is a signaling molecule involved in the regulation of memory and cognition. The increase in cAMP levels leads to the activation of protein kinase A (PKA), which is responsible for the phosphorylation of various proteins involved in synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-bromophenyl)-4-oxo-N-3-pyridinylbutanamide have been extensively studied. The compound has been found to improve memory and cognitive function in animal models of Alzheimer's disease, Fragile X syndrome, and autism spectrum disorders. It has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein involved in the growth and survival of neurons.
実験室実験の利点と制限
The advantages of using 4-(4-bromophenyl)-4-oxo-N-3-pyridinylbutanamide in lab experiments include its high potency, selectivity, and low toxicity. The compound can be easily synthesized on a large scale, making it suitable for high-throughput screening assays. However, the limitations of using 4-(4-bromophenyl)-4-oxo-N-3-pyridinylbutanamide in lab experiments include its poor solubility in water and its instability under acidic conditions.
将来の方向性
There are several future directions for the research and development of 4-(4-bromophenyl)-4-oxo-N-3-pyridinylbutanamide. These include:
1. Further optimization of the synthesis method to improve the yield and purity of the compound.
2. Development of new formulations of the compound to improve its solubility and stability.
3. Investigation of the long-term effects of the compound on memory and cognition.
4. Exploration of the potential therapeutic applications of the compound in other neurological disorders.
5. Investigation of the pharmacokinetics and pharmacodynamics of the compound in humans.
Conclusion:
In conclusion, 4-(4-bromophenyl)-4-oxo-N-3-pyridinylbutanamide is a promising compound with potential therapeutic applications in neurological disorders. The compound works by inhibiting the activity of PDE4D, leading to an increase in the levels of cAMP and activation of PKA. The compound has shown to improve memory and cognitive function in animal models of Alzheimer's disease, Fragile X syndrome, and autism spectrum disorders. However, further research is needed to optimize the synthesis method, investigate the long-term effects of the compound, and explore its potential therapeutic applications in other neurological disorders.
合成法
The synthesis method of 4-(4-bromophenyl)-4-oxo-N-3-pyridinylbutanamide involves the reaction of 4-bromobenzoyl chloride with 3-pyridinylbutan-1-amine in the presence of a base. The reaction leads to the formation of the intermediate, which is then treated with an acid to obtain the final product. The synthesis method of 4-(4-bromophenyl)-4-oxo-N-3-pyridinylbutanamide is relatively simple and can be performed on a large scale.
科学的研究の応用
4-(4-bromophenyl)-4-oxo-N-3-pyridinylbutanamide has shown promising results in various scientific research applications. It has been found to be effective in the treatment of Alzheimer's disease, Fragile X syndrome, and autism spectrum disorders. The compound works by inhibiting the activity of phosphodiesterase-4D (PDE4D), which is an enzyme involved in the regulation of memory and cognition.
特性
IUPAC Name |
4-(4-bromophenyl)-4-oxo-N-pyridin-3-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O2/c16-12-5-3-11(4-6-12)14(19)7-8-15(20)18-13-2-1-9-17-10-13/h1-6,9-10H,7-8H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPFWJKSMZPIOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)CCC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-bromophenyl)-4-oxo-N-3-pyridinylbutanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B5706872.png)


![4-chlorobenzaldehyde [5-(4-fluorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5706894.png)

![3-(4-chlorophenyl)-5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5706904.png)




![2-(N-benzylethanimidoyl)-3-[(diphenylboryl)amino]-4,4,4-trifluoro-1-phenyl-2-buten-1-one](/img/structure/B5706942.png)

![2-[(4-chlorophenyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B5706955.png)
![2-[(4-fluorobenzyl)thio]-3-(4-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B5706958.png)